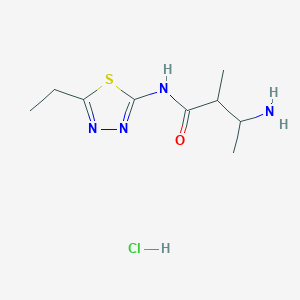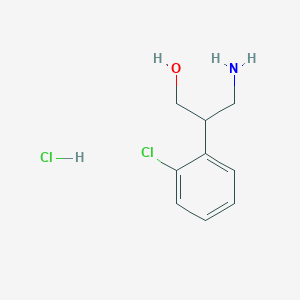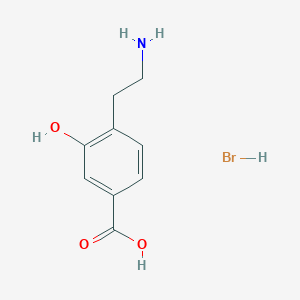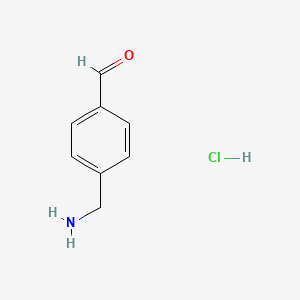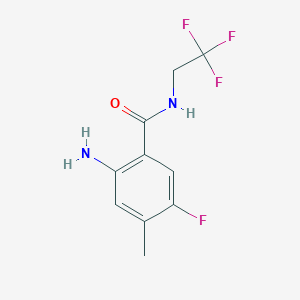
3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine
Overview
Description
The compound “3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine” is a type of triazolylamine ligand . It is known to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, two series of 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4 (3H)-ones and N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines were designed initially as potential acetylcholine esterase inhibitors .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray analysis . For example, in the molecule “3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine”, the dihedral angle between the benzene and triazole rings is 81.05 (5)° .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, a series of novel 1,2,3-triazole and chiral Schiff base hybrids were synthesized by Schiff base condensation reaction from pre-prepared parent component of the hybrids (1,2,3-triazole 1) and series of primary chiral amines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as IR spectroscopy and NMR spectroscopy .Scientific Research Applications
Theoretical and Spectroscopic Studies : A study by Kotan and Yüksek (2016) synthesized a related compound, 1-(morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one. This research involved theoretical and spectroscopic studies, including IR, NMR, and computational methods, to analyze the compound's structure (Kotan & Yüksek, 2016).
Synthesis and Antioxidant Activities : Another study by Gürsoy Kol et al. (2016) focused on synthesizing novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones. These compounds were analyzed for their in vitro potential antioxidant capacities in various assays (Gürsoy Kol et al., 2016).
Antifungal Drug Research : A 2022 study by Bushuieva et al. explored the mutagenic effects and predicted carcinogenicity of a triazole derivative, aiming to create new drugs with antifungal activity. This research is significant in developing safe and effective therapeutic agents (Bushuieva et al., 2022).
Design and Synthesis as Antimicrobial Agents : Sahin et al. (2012) reported on the design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety. These compounds were evaluated for their antimicrobial activities, showcasing their potential in this domain (Sahin et al., 2012).
In Vitro Antioxidant and Antimicrobial Activities : A 2020 study conducted by Kol et al. synthesized new compounds and examined their in vitro potential for antioxidant and antibacterial activities. This research adds to the understanding of the biological applications of these compounds (Kol et al., 2020).
Mechanism of Action
Target of Action
Similar compounds with a triazole moiety have been reported to have anticancer activity due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .
Mode of Action
It’s worth noting that triazole derivatives are known to interact with their targets by binding to the active site of enzymes .
Biochemical Pathways
Given the potential anticancer activity of similar compounds, it’s plausible that this compound could affect pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds with a triazole moiety have shown anticancer activity, suggesting that this compound could potentially have similar effects .
Action Environment
It’s worth noting that similar compounds have shown promising results with respect to the stabilization of both cu + and cu 2+ ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions .
Safety and Hazards
Future Directions
The future directions for the research on similar compounds could include further design and development of more potent anticancer agents and antituberculosis agents . For instance, two compounds of N-(1-benzylpiperidin-4-yl)quinazolin-4-amines could serve as new leads for further design and AChE inhibitors .
properties
IUPAC Name |
3-(2-benzyl-1,2,4-triazol-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-4-11(5-3-1)8-17-13(15-10-16-17)12-9-18-7-6-14-12/h1-5,10,12,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSJLQZCZCZZTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NC=NN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)
![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)
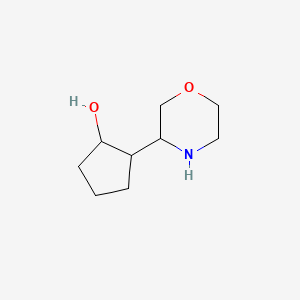
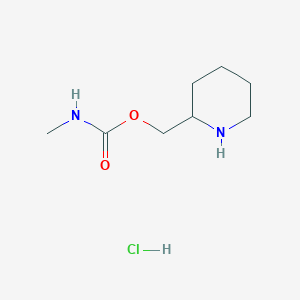

![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid](/img/structure/B1382355.png)
![Propan-2-yl 4-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylbutanoate](/img/structure/B1382359.png)
